Dipotassium;tetrabromopalladium;dibromide
Description
Historical Context and Evolution of Palladium Bromide Complex Research
The foundations of coordination chemistry were laid in the late 19th and early 20th centuries, with Alfred Werner's groundbreaking work on the structure of metal ammine and halide complexes providing the initial theoretical framework. libretexts.org Early research into palladium chemistry primarily focused on the more accessible Palladium(II) oxidation state. The discovery and characterization of square planar Pd(II) complexes, such as Potassium tetrabromopalladate(II) (K₂[PdBr₄]), were pivotal in establishing the common coordination geometries for d⁸ metal ions. libretexts.org
The exploration of higher oxidation states, such as Palladium(IV), came later and represented a significant evolution in the field. The synthesis and characterization of hexacoordinate Pd(IV) complexes like Potassium hexabromopalladate(IV) required the development of stronger oxidizing agents and more sophisticated analytical techniques. researchgate.netnih.gov The last few decades, in particular, have seen a renaissance in the study of high-valent palladium species, driven by their proposed roles as key intermediates in a variety of catalytic cycles. nih.govillinois.edu This renewed interest has led to the development of new synthetic routes to Pd(IV) complexes and a deeper understanding of their reactivity. researchgate.netnih.gov
Significance of Palladium Bromide Coordination Entities in Contemporary Inorganic Chemistry
Palladium bromide complexes are of immense significance in modern inorganic chemistry, primarily due to their utility in catalysis. wikipedia.org Palladium-catalyzed cross-coupling reactions, the subject of the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis, and bromide-containing palladium precursors and intermediates are frequently employed in these transformations. acs.orgillinois.edu
The significance of Dipotassium (B57713);tetrabromopalladium;dibromide and related Pd(IV) bromide complexes lies in their involvement in catalytic cycles that are thought to proceed via a Pd(II)/Pd(IV) mechanism. researchgate.net These high-valent species are crucial for understanding and developing new catalytic reactions, including C-H functionalization and the formation of carbon-heteroatom bonds. nih.govnih.gov The stability and reactivity of the [PdBr₆]²⁻ anion, for instance, provide valuable insights into the fundamental steps of oxidative addition and reductive elimination at a high-valent palladium center. utexas.edu Furthermore, these compounds serve as important model systems for studying the electronic structure and bonding in d⁶ metal complexes. rsc.org
Fundamental Principles of Palladium Coordination Chemistry Relevant to Dipotassium;tetrabromopalladium;dibromide
The coordination chemistry of palladium is largely dictated by its oxidation state and the nature of the coordinating ligands. In the case of bromide complexes, two key oxidation states are prominent: Pd(II) and Pd(IV). researchgate.net
Palladium(II) Bromide Complexes : Palladium(II) has a d⁸ electron configuration. In the vast majority of its complexes, it adopts a square planar geometry to maximize the crystal field stabilization energy. researchgate.net A prime example is the tetracoordinate anion in Potassium tetrabromopalladate(II), [PdBr₄]²⁻. The bromide ligands are considered weak-field ligands, and the square planar arrangement results in a low-spin, diamagnetic complex.
Palladium(IV) Bromide Complexes : Palladium(IV) possesses a d⁶ electron configuration. researchgate.net In this compound, the central palladium atom is in the +4 oxidation state and is coordinated to six bromide ligands, forming the hexacoordinate [PdBr₆]²⁻ anion. This complex adopts an octahedral geometry, which is characteristic of d⁶ metal ions. researchgate.net The arrangement of the d-electrons in the t₂g and e_g orbitals in the presence of the bromide ligands leads to a low-spin, diamagnetic complex. libretexts.orguci.edu The stability of the Pd(IV) state is enhanced by the presence of six coordinating bromide ions. utexas.edu
The table below summarizes some of the fundamental properties of the palladium ions in these two bromide complexes.
| Property | Palladium in K₂[PdBr₄] | Palladium in K₂[PdBr₆] |
| Oxidation State | +2 | +4 |
| d-electron Count | d⁸ | d⁶ |
| Typical Geometry | Square Planar | Octahedral |
| Coordination Number | 4 | 6 |
| Magnetic Properties | Diamagnetic | Diamagnetic |
Overview of Research Trajectories for Palladium(II) and Palladium(IV) Bromide Complexes
The research trajectories for Palladium(II) and Palladium(IV) bromide complexes have evolved significantly over time, reflecting broader trends in inorganic and organometallic chemistry.
Initially, research on Palladium(II) bromide complexes was heavily focused on fundamental studies of their synthesis, structure, and reactivity. researchgate.net The stability and well-defined square planar geometry of complexes like [PdBr₄]²⁻ made them ideal subjects for developing and testing theories of chemical bonding and electronic structure in transition metal complexes. More recently, the research focus has shifted dramatically towards their application in homogeneous catalysis. acs.orgillinois.edu A vast body of literature is dedicated to the use of Pd(II) bromide precursors in cross-coupling reactions, carbonylations, and other organic transformations. researchgate.netwikipedia.org
In contrast, the research trajectory for Palladium(IV) bromide complexes , including this compound, has been characterized by a more recent surge in interest. nih.govresearchgate.net For many years, Pd(IV) compounds were considered laboratory curiosities due to their perceived instability. rsc.org However, the proposal that Pd(IV) intermediates are involved in a variety of important catalytic reactions has spurred a significant amount of research into their synthesis, characterization, and reactivity. researchgate.netnih.govnih.gov Current research is focused on isolating and studying these high-valent species to elucidate their role in catalysis and to design new catalytic systems that exploit the unique reactivity of the Pd(IV) state. rsc.org There is also growing interest in the material science applications of these compounds, for example, as precursors for the synthesis of palladium-containing nanoparticles. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
dipotassium;tetrabromopalladium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.2K.Pd/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCNWISEAGYZFC-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].[Br-].[Br-].Br[Pd](Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6K2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Transformation Studies of Palladium Bromide Compounds
Routes for the Preparation of Tetrabromopalladate(II) Anion Derivatives
The tetrabromopalladate(II) anion, [PdBr₄]²⁻, is a common and stable palladium(II) complex that serves as a precursor for various other palladium compounds and catalysts. Its synthesis can be achieved through several routes, primarily in solution and the solid state.
Solution-Phase Synthetic Approaches
The most common and straightforward method for preparing salts of the tetrabromopalladate(II) anion is through the reaction of a palladium(II) source with an excess of a bromide salt in a suitable solvent, typically water. A widely used precursor is palladium(II) bromide (PdBr₂), which is commercially available but insoluble in water. rsc.org To facilitate the reaction, PdBr₂ is treated with a stoichiometric amount of an alkali metal bromide, such as potassium bromide (KBr), in an aqueous solution. nih.gov
The reaction to form dipotassium (B57713) tetrabromopalladate(II) (K₂PdBr₄) can be represented by the following equation:
PdBr₂ (s) + 2 KBr (aq) → K₂[PdBr₄] (aq)
The resulting solution contains the square planar [PdBr₄]²⁻ anion. To isolate the salt, the solution is typically concentrated by evaporation, leading to the crystallization of the product. The solubility of these salts is a key factor; for instance, potassium tetrabromopalladate(II) is soluble in polar solvents, which aids in its use in various solution-phase reactions. rsc.org
An analogous method has been reported for the synthesis of the chloro-analogue, potassium tetrachloropalladate(II) (K₂PdCl₄), where palladium(II) chloride is reacted with potassium chloride in an aqueous solution. wikipedia.org This suggests that the direct reaction of palladium(II) halides with alkali metal halides is a general and effective approach for the synthesis of tetrahalopalladate(II) complexes.
Solid-State Preparations
Solid-state synthesis offers an alternative route to tetrabromopalladate(II) salts, often involving the direct reaction of the precursor materials at elevated temperatures. This method can be advantageous for producing highly crystalline materials and can sometimes lead to the formation of phases that are not accessible from solution.
A general approach for the solid-state synthesis of alkali metal halopalladates involves the intimate mixing of the constituent halides, for example, palladium(II) bromide and potassium bromide, in the desired stoichiometric ratio. The mixture is then heated in a furnace, often under an inert atmosphere to prevent oxidation or decomposition. The temperature and duration of heating are critical parameters that need to be optimized for each specific compound.
While specific experimental details for the solid-state synthesis of K₂PdBr₄ are not extensively documented in readily available literature, studies on related mixed-metal halide systems provide insight into the general methodology. For instance, research on K₂PdCl(₄-x)Br(x) solid solutions confirms the formation of K₂PdBr₄ through solid-state reactions, as evidenced by vibrational spectroscopy. nih.gov The synthesis of other complex halides via solid-state routes often involves grinding the reactants together followed by annealing at temperatures sufficient to promote diffusion and reaction between the solid particles. acs.orgnih.gov
Purity and Stoichiometry Control in Synthesis
Ensuring the purity and correct stoichiometry of the final tetrabromopalladate(II) product is paramount for its subsequent applications. In solution-phase synthesis, the stoichiometry of the reactants is a primary control parameter. An excess of the alkali metal bromide is often used to ensure the complete conversion of the palladium(II) halide into the [PdBr₄]²⁻ complex and to increase its solubility.
Purification of the resulting salt is typically achieved through recrystallization. This process involves dissolving the crude product in a minimum amount of a suitable hot solvent and then allowing it to cool slowly, which promotes the formation of well-defined crystals while leaving impurities in the solution. For K₂PdBr₄, which is soluble in water, aqueous solutions are commonly used for recrystallization. The purity of the final product can be assessed by various analytical techniques, including elemental analysis and spectroscopic methods.
In solid-state synthesis, achieving a homogeneous reaction mixture is crucial for obtaining a stoichiometrically pure product. This is often accomplished by thoroughly grinding the reactants together. The reaction temperature and time must be carefully controlled to ensure complete reaction without causing decomposition of the product. X-ray powder diffraction (XRD) is a key analytical tool used to verify the phase purity of the solid-state product and to confirm that the desired crystal structure has been formed. acs.org
Pathways to Hexabromopalladate(IV) Anion Formation
The hexabromopalladate(IV) anion, [PdBr₆]²⁻, contains palladium in a less common +4 oxidation state. Its synthesis requires oxidative conditions to convert a palladium(II) precursor to palladium(IV).
Oxidative Routes from Palladium(II) Precursors
A prominent method for the formation of hexabromopalladate(IV) complexes involves the in-situ oxidation of a palladium(II) species in the presence of an excess of bromide ions. A notable example is the solution-processed synthesis of cesium hexabromopalladate(IV), Cs₂PdBr₆. In this procedure, palladium(II) bromide (PdBr₂) is dissolved in hydrobromic acid (HBr) along with cesium bromide (CsBr). The oxidation of Pd(II) to Pd(IV) is achieved through the addition of dimethyl sulfoxide (B87167) (DMSO), which acts as an oxidizing agent in the acidic medium. The resulting [PdBr₆]²⁻ anions then precipitate with the Cs⁺ cations to form the crystalline product.
PdBr₂ + 4 HBr + 2 CsBr + Oxidant → Cs₂[PdBr₆] + Byproducts
The oxidation of Pd(II) to Pd(IV) can also be accomplished using stronger oxidizing agents. For instance, the chloro-analogue, [PdCl₆]²⁻, can be prepared by the oxidation of [PdCl₄]²⁻ with aqua regia. wikipedia.org While not a direct synthesis of the bromide complex, this demonstrates the principle of oxidizing a tetrahalopalladate(II) to a hexahalopalladate(IV). The oxidation of [Pd(L-L)Cl₂] complexes to [Pd(L-L)Cl₄] using chlorine has also been reported, further illustrating that Pd(II) can be oxidized to Pd(IV) in the presence of halide ligands. rsc.org
Ligand Addition Strategies for Palladium(IV) Complexes
An alternative pathway to hexabromopalladate(IV) involves starting with a palladium(IV) precursor and introducing bromide ligands. This approach is contingent on the availability of a stable palladium(IV) starting material. One potential precursor is palladium(IV) oxide (PdO₂). Although not a common starting material, its reaction with hydrobromic acid would be expected to yield the [PdBr₆]²⁻ anion in solution, as indicated by the general reactivity of metal oxides with acids.
PdO₂ (s) + 6 HBr (aq) → H₂[PdBr₆] (aq) + 2 H₂O (l)
The resulting hexabromopalladic acid could then be neutralized with a suitable base, such as potassium hydroxide (B78521) or potassium carbonate, to precipitate the desired salt, K₂[PdBr₆].
Another strategy involves ligand exchange or addition to a pre-formed palladium(IV) complex. For example, if a stable palladium(IV) complex with more weakly coordinating ligands were available, the addition of an excess of a bromide source could lead to the formation of the thermodynamically stable [PdBr₆]²⁻ anion through a ligand exchange reaction. The stability of Pd(IV) complexes is often enhanced by the presence of rigid ligands. utexas.edu
Formation and Reactivity of Palladium(II) Bromide Adducts
Palladium(II) bromide (PdBr₂), an inorganic compound with the chemical formula PdBr₂, serves as a key starting material for the synthesis of various palladium complexes. wikipedia.org While less common than its chloride counterpart, it is a crucial entry point to a range of palladium compounds. wikipedia.org
Synthesis of Ligated Palladium(II) Dibromide Complexes
The synthesis of ligated palladium(II) dibromide complexes involves the reaction of a palladium(II) source with appropriate ligands. These ligands can significantly modify the electronic and steric properties of the palladium center, thereby influencing the reactivity and stability of the resulting complex.
A common method for synthesizing these complexes is the reaction of potassium tetrachloropalladate(II) (K₂[PdCl₄]) with a source of bromide ions, such as potassium bromide (KBr), followed by the introduction of the desired ligand. researchgate.net For instance, palladium(II) bromide complexes with thioamide ligands have been prepared with general formulas [PdL₂Br₂] and [PdL₄]Br₂. researchgate.net In these syntheses, the coordination environment around the Pd(II) ion is typically square-planar. researchgate.net
Another approach involves the direct reaction of palladium(II) bromide with ligands in a suitable solvent. For example, palladium(II) bromide, which is insoluble in water, dissolves in acetonitrile (B52724) to form monomeric acetonitrile adducts, PdBr₂(MeCN)₂. wikipedia.org Furthermore, phosphine (B1218219) ligands are frequently employed to create stable and catalytically active palladium(II) bromide complexes. The synthesis of P,π-chelating ferrocene (B1249389) phosphinoallyl palladium(II) complexes, for example, has been achieved through the reaction of 1-(phosphinoferrocenyl)allyl acetates with a palladium(0) precursor in the presence of a chloride source, which can be readily exchanged for bromide. rsc.orgrsc.org
The synthesis of a variety of di- and tetrasubstituted Pd(II) complexes with the general formulas PdL₄₂ and [PdL₂Y₂] (where Y can be a bromide ion) has been accomplished using functionalized pyridine (B92270) ligands. acs.org These synthetic routes allow for the fine-tuning of the properties of the resulting palladium complexes.
Table 1: Examples of Synthesized Ligated Palladium(II) Dibromide Complexes
| Complex Formula | Ligand (L) | Synthetic Precursor | Key Feature |
|---|---|---|---|
| [PdL₂Br₂] / [PdL₄]Br₂ | Thioamides (e.g., Thiourea, Tetramethylthiourea) | K₂[PdCl₄] and KBr | Square-planar coordination around Pd(II) researchgate.net |
| PdBr₂(MeCN)₂ | Acetonitrile (MeCN) | PdBr₂ | Monomeric acetonitrile adduct wikipedia.org |
| [PdCl(R₂PfcCHCHCH₂-η³:κP)] (Chloride can be exchanged for Bromide) | Phosphinoferrocenyl-substituted η³-allyl ligands | [Pd₂(dba)₃] / [Et₃NH]Cl | P,π-chelating ligand rsc.orgrsc.org |
| [PdL₂Br₂] | Functionalized Pyridines | Variety of Pd(II) sources | Tunable electronic and steric properties acs.org |
Anion Exchange and Coordination Sphere Modification
Anion exchange is a fundamental process for modifying the coordination sphere of palladium(II) complexes, allowing for the introduction of different anionic ligands, which can alter the complex's reactivity. The sorption of palladium(II) complexes onto anion exchange resins is a practical application of this principle. researchgate.net For instance, the behavior of palladium(II) complexes in chloride solutions has been studied using strongly basic styrene–divinylbenzene anion exchange resins. researchgate.net
The formation of mixed-ligand complexes of palladium(II) with both bromide and chloride in acetonitrile has been investigated, demonstrating the possibility of a dynamic coordination environment. acs.org This highlights that the coordination sphere can be precisely controlled through the choice of solvent and the concentration of competing anions.
Site-selective anion exchange has been observed in more complex systems. For example, in a palladophosphorane complex containing both Pd-Cl and P-Cl bonds, ligand substitution studies showed a preference for anion exchange at the phosphorus center over the palladium center. mit.edu This selectivity is influenced by factors such as hard-soft acid-base principles and bond strengths. mit.edu The ability to selectively modify one part of a complex while leaving another intact is crucial for the rational design of catalysts and functional materials.
Design and Preparation of Dipotassium;tetrabromopalladium;dibromide as a Catalyst Precursor
The compound referred to as "this compound" is more conventionally known as potassium tetrabromopalladate(II), with the chemical formula K₂[PdBr₄]. fishersci.nonih.gov It is a dipotassium salt containing the tetrabromopalladate(2-) anion. fishersci.nonih.gov This compound is a valuable precursor for the in-situ generation of catalytically active species. matthey.com
Methodologies for Generating Active Catalytic Species
Palladium-catalyzed reactions, particularly cross-coupling reactions, are fundamental in modern organic synthesis. consensus.apprsc.org The active catalytic species is often a Pd(0) complex, which is typically generated in situ from a more stable Pd(II) precursor like K₂[PdBr₄]. consensus.apprsc.orgwikipedia.org The generation of the active LPd(0) species is a critical step that influences the efficiency of the entire catalytic cycle. consensus.app
The reduction of the Pd(II) precursor to the active Pd(0) species can be achieved through various methods. This reduction can be promoted by ligands (such as phosphines), bases, solvents, or even the substrates of the reaction. rsc.orgresearchgate.net The simple mixing of a Pd(II) salt with ligands and other reagents does not always guarantee the efficient formation of the desired Pd(0) catalyst. rsc.org The choice of reducing agent and reaction conditions is therefore crucial for optimizing the generation of the active species. rsc.org In some systems, palladium nanoparticles (PdNPs) can form and act as a reservoir for the catalytically active soluble palladium species. acs.org
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies
Spectroscopic Approaches for Electronic and Vibrational Structure Analysis
Vibrational Spectroscopy (IR and Raman) for Ligand-Metal Bonding Assessments
Vibrational spectroscopy is a powerful tool for probing the nature of the bonds between the central palladium atom and the bromide ligands in the [PdBr₄]²⁻ anion. The square-planar geometry of this anion, which possesses a D₄h point group symmetry, dictates the activity of its vibrational modes in Infrared (IR) and Raman spectroscopy. A key feature for centrosymmetric molecules like [PdBr₄]²⁻ is the rule of mutual exclusion, which states that vibrational modes that are Raman active are IR inactive, and vice versa.
The observed vibrational frequencies are summarized below. The assignments are based on their activity (IR or Raman) and comparison with force field calculations. wikipedia.org
| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Activity |
| ν(Pd-Br) Symmetric Stretch | 194 | Raman | Active (A₁g) |
| ν(Pd-Br) Asymmetric Stretch | 260 | Infrared (IR) | Active (Eᵤ) |
| δ(Br-Pd-Br) In-Plane Bend | 105 | Raman | Active (B₂g) |
| π(Br-Pd-Br) Out-of-Plane Twist | 115 | Infrared (IR) | Active (A₂u) |
| δ(Br-Pd-Br) Out-of-Plane Bend | 88 | Raman | Inactive |
This table is generated based on data reported in scientific literature. wikipedia.org
The distinct frequencies and activities of these modes confirm the square-planar structure. The strong Raman band at 194 cm⁻¹ corresponds to the symmetric stretching of the four Pd-Br bonds, while the strong IR absorption at 260 cm⁻¹ is due to the asymmetric stretch. This adherence to the rule of mutual exclusion provides compelling evidence for the centrosymmetric D₄h geometry of the complex in the solid state.
Electronic Absorption (UV-Vis) Spectroscopy for d-Orbital Splitting and Charge Transfer Transitions
Electronic absorption spectroscopy, or UV-Vis, provides critical information about the electronic structure of the [PdBr₄]²⁻ complex, including the energies of its d-orbitals and the nature of its electronic transitions. As a d⁸ metal ion in a square-planar environment, Pd(II) has a low-spin electronic configuration. doubtnut.combartleby.comgauthmath.comdoubtnut.comchegg.com The spectrum is characterized by two main types of transitions: weak d-d transitions (or ligand field transitions) and intense charge-transfer bands.
Single-crystal polarized absorption spectra of K₂[PdBr₄] have allowed for the definitive assignment of these transitions. libretexts.org The d-d transitions, which involve the promotion of an electron from a lower-energy d-orbital to a higher-energy one, are formally Laporte-forbidden, resulting in low molar absorptivities. More prominent are the ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a bromide-based molecular orbital to a vacant palladium d-orbital. These are fully allowed transitions and therefore have very high intensities. researchgate.net
The key electronic transitions observed for K₂[PdBr₄] are detailed in the table below.
| Energy (cm⁻¹) | Assignment | Transition Type |
| 20,200 | ¹A₁g → ¹A₂g | d-d |
| 21,700 | ¹A₁g → ¹Eₖ | d-d |
| 30,900 | ¹A₁g → ¹A₂u (π-bonding Br → dₓ²-y² Pd) | LMCT |
| 40,500 | ¹A₁g → ¹Eᵤ (σ-bonding Br → dₓ²-y² Pd) | LMCT |
This table is compiled from data in published spectral analyses. libretexts.orgresearchgate.net
The bands at 20,200 cm⁻¹ and 21,700 cm⁻¹ are assigned to spin-allowed d-d transitions, which provide a measure of the energy separation between the d-orbitals. libretexts.org The much more intense bands at higher energies (30,900 cm⁻¹ and 40,500 cm⁻¹) are the LMCT transitions. libretexts.orgresearchgate.net The energy of these LMCT bands is lower than in the corresponding tetrachloropalladate(II) complex, which is expected as bromide is more easily oxidized than chloride.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry of inorganic salts like dipotassium (B57713) tetrabromopalladate(II) is typically performed using soft ionization techniques such as Electrospray Ionization (ESI), which allows the intact complex anion to be transferred into the gas phase for analysis. While specific experimental mass spectra for K₂[PdBr₄] are not widely published, the expected behavior can be predicted based on the known fragmentation patterns of similar palladium(II) halide complexes. researchgate.net
In negative-ion mode ESI-MS, the primary ion observed would be the [PdBr₄]²⁻ anion. However, due to its charge, it might also be detected as an adduct with a cation, such as [KPdBr₄]⁻. The most characteristic feature of the mass spectrum would be the complex isotopic patterns arising from both palladium (six stable isotopes) and bromine (two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). This pattern serves as a definitive fingerprint for any bromine- and palladium-containing species.
Upon increasing the energy within the mass spectrometer (e.g., through in-source fragmentation or tandem MS), the [PdBr₄]²⁻ ion is expected to undergo sequential loss of bromide ligands. This fragmentation provides structural confirmation by showing the stepwise disassembly of the complex.
The theoretical fragmentation pathway and the corresponding mass-to-charge ratios (m/z) for the most abundant isotopes (¹⁰⁶Pd, ⁷⁹Br, ⁸¹Br) are presented below.
| Ion Formula | Description | Expected m/z (approx.) |
| [PdBr₄]²⁻ | Parent Dianion | 213 |
| [PdBr₃]⁻ | Loss of one Br⁻ ligand | 426 |
| [PdBr₂] | Loss of two Br⁻ ligands | 346 (as radical cation) |
| [PdBr]⁺ | Loss of three Br⁻ ligands | 266 |
This table presents a theoretical fragmentation pattern. The m/z values are calculated using the most abundant isotopes and represent the center of complex isotopic clusters.
The observation of these fragment ions, each with its characteristic isotopic pattern, would confirm the composition of the original tetrabromopalladate anion.
Electrochemical Studies for Redox State Characterization
Electrochemical techniques are essential for characterizing the redox properties of the palladium center in the [PdBr₄]²⁻ complex, providing information on the stability of its oxidation states and the potentials at which electron transfer occurs.
Cyclic Voltammetry for Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of metal complexes. In a CV experiment, the potential applied to a solution of the complex is swept linearly to a final potential and then reversed. The resulting current is plotted against the applied potential, producing a cyclic voltammogram.
[PdBr₄]²⁻ + 2e⁻ ⇌ Pd(s) + 4Br⁻
The potential at which this reduction occurs is a key parameter, indicating the thermodynamic stability of the complex. While specific, published CV data for K₂[PdBr₄] is limited, studies on various palladium(II) complexes show that this reduction is a common and fundamental feature of their electrochemistry. rsc.org The peak potential would be influenced by factors such as the solvent, the supporting electrolyte, and the scan rate.
An anodic (oxidation) peak might be observed on the reverse scan, corresponding to the stripping of the deposited elemental palladium back to Pd(II). The irreversibility or quasi-reversibility of the Pd(II)/Pd(0) couple is often observed due to the phase change (from a dissolved complex to a solid metal) and the associated ligand dissociation. rsc.org
Coulometric Analysis for Redox Stoichiometry
Coulometry is an electrochemical technique used to determine the total amount of charge transferred during a redox reaction. This allows for the precise determination of n, the number of electrons involved in the process. It is often used in conjunction with cyclic voltammetry to confirm the nature of an observed redox event.
For the reduction of [PdBr₄]²⁻, controlled-potential coulometry would be employed. In this experiment, a potential sufficient to drive the reduction of Pd(II) to Pd(0) is applied to a bulk solution of the complex. The current is integrated over time until the reaction is complete (i.e., the current decays to the background level).
By applying Faraday's law, the total charge passed (Q) is directly related to the number of moles of the complex reacted (N) and the number of electrons transferred per molecule (n):
Q = nFN
Where F is the Faraday constant (96,485 C/mol). By knowing the initial amount of K₂[PdBr₄] in the solution, the experimental value of n can be calculated. For the reduction of [PdBr₄]²⁻ to Pd(0), coulometric analysis is expected to yield a value of n = 2, confirming a two-electron transfer process. This would provide definitive evidence for the Pd(II) → Pd(0) redox stoichiometry.
Coordination Dynamics and Ligand Exchange Processes in Palladium Bromide Systems
Role of the Bromide Ligand in Complex Stability and Lability
However, despite this stability, palladium(II) complexes are kinetically labile, meaning they undergo ligand exchange reactions relatively quickly. researchgate.net The bromide ligands in [PdBr₄]²⁻ can be readily displaced by other ligands, making it a valuable starting material for the synthesis of a wide array of other palladium complexes. wikipedia.org For example, the insoluble palladium(II) bromide polymer (PdBr₂) dissolves in acetonitrile (B52724) to form the monomeric adduct PdBr₂(MeCN)₂, demonstrating the lability of the palladium-bromide coordination. wikipedia.org
The identity of the halide ligand affects reaction mechanisms and rates. Studies comparing different halides in oxidative addition reactions to Pd(0) complexes show that the halide influences the number of phosphine (B1218219) ligands coordinated to the palladium center during the reaction. nih.gov The presence of halide ions in solution can also influence the stability and reactivity of palladium complexes, for instance by competing for coordination sites. nih.govnih.gov
Formation of Mixed-Ligand and Heteroleptic Palladium Bromide Species
The lability of the bromide ligands in precursors like K₂[PdBr₄] or PdBr₂ facilitates the formation of a vast range of mixed-ligand and heteroleptic palladium(II) bromide species. These reactions typically proceed via the associative substitution mechanisms described earlier.
Heating a solution of a palladium(II) complex can promote ligand exchange, leading to an equilibrium mixture of different species. researchgate.net For example, oxidative addition of aryl bromides to Pd(0) complexes ligated by phosphines can form dimeric arylpalladium bromide complexes, where bromide ions act as bridging ligands between two palladium centers. nih.gov The reaction of PdBr₂ with two equivalents of acetonitrile yields the mixed-ligand complex PdBr₂(MeCN)₂. wikipedia.org
Furthermore, catalytic cycles often involve the transient formation of mixed-ligand palladium bromide intermediates. In the palladium-catalyzed formylation of aryl bromides, species such as a palladium hydride bromide complex can be formed during the catalytic turnover. acs.org
Computational Modeling of Coordination Dynamics and Reaction Pathways
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex coordination dynamics and reaction pathways in palladium bromide systems. nih.govacs.org These models provide detailed insights into the structures and energies of reactants, intermediates, transition states, and products that are often difficult to observe experimentally.
DFT calculations can be used to:
Map Potential Energy Surfaces: Researchers can compute the energy changes along a reaction coordinate, identifying the lowest energy pathway. acs.org
Calculate Activation Barriers: The activation energies (ΔG‡) for individual steps in a catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination, can be calculated. acs.org For example, in a study on aryl bromide formylation, the deprotonation of a dihydrogen complex was identified as the step with the highest barrier on the potential energy surface. acs.org
Analyze Transition State Structures: The geometry of transition states can be modeled to understand the factors that control reactivity and selectivity. For instance, DFT calculations revealed that the stability of a transition state can be affected by the nature of the leaving ligand, leading to different catalytic accelerations.
By complementing experimental data, computational modeling provides a deeper, molecular-level understanding of the mechanisms governing the behavior of palladium bromide complexes. nih.govacs.org
Mechanistic Investigations in Palladium Catalyzed Transformations Initiated by Bromide Complexes
Fundamental Pathways of Oxidative Addition to Palladium Centers
Oxidative addition is the initial and often rate-determining step in many palladium-catalyzed cross-coupling cycles. rsc.org In this process, the palladium center, typically in a low oxidation state, inserts into a bond of the substrate, most commonly a carbon-halogen bond. This step increases the oxidation state and coordination number of the palladium. wikipedia.org
C-Br Bond Activation Mechanisms
The activation of a carbon-bromide (C-Br) bond by a palladium(0) complex is a critical entry point into the catalytic cycle. This process can proceed through several mechanistic pathways, with the specific route being influenced by factors like the ligands on the palladium, the nature of the aryl bromide, and the solvent. rsc.orgnih.gov
The two most prominent mechanisms are:
Concerted Pathway: This mechanism involves a three-centered transition state where the C-Br bond interacts with the palladium center simultaneously. chemrxiv.orglibretexts.org The palladium atom donates electron density into the σ* antibonding orbital of the C-Br bond while simultaneously accepting electron density from the C-Br σ bonding orbital. This pathway is generally favored for less polar substrates and results in a cis-addition of the aryl and bromide groups to the palladium center. libretexts.orglibretexts.org
SₙAr-type (Nucleophilic Displacement) Pathway: For certain substrates, particularly electron-deficient or heteroaromatic bromides, an SₙAr-like or nucleophilic displacement mechanism can operate. chemrxiv.orgresearchgate.net In this stepwise pathway, the electron-rich Pd(0) complex acts as a nucleophile, attacking the ipso-carbon of the aryl bromide and displacing the bromide anion in a process that resembles a nucleophilic aromatic substitution. chemrxiv.orgresearchgate.net This mechanism is often favored in polar solvents and for substrates that can stabilize a negative charge. rsc.org
Computational studies using Density Functional Theory (DFT) have been instrumental in mapping the potential energy surfaces for these pathways. For the reaction of bromobenzene (B47551) with Pd(PR₃)₂ complexes, both concerted and nucleophilic substitution mechanisms are often competitive, with the preferred pathway depending on the phosphine (B1218219) ligand and solvent polarity. rsc.org For instance, with 2-chloropyridines, a switch from a concerted mechanism for iodo-derivatives to an SₙAr-type mechanism for bromo- and chloro-derivatives has been observed. researchgate.net
Influence of Palladium Oxidation State (Pd(0), Pd(I)) on Oxidative Addition
While the majority of palladium-catalyzed cross-coupling reactions are initiated by a Pd(0) species, the involvement of other oxidation states, such as Pd(I), has been increasingly recognized. The oxidation state of the palladium center profoundly impacts the kinetics and thermodynamics of oxidative addition.
Pd(0) Complexes: The oxidative addition of aryl bromides to Pd(0) complexes is a well-established process. rsc.org The reaction is typically favored for electron-rich Pd(0) centers, which are more nucleophilic. The rate of oxidative addition to Pd(0) is often dependent on ligand dissociation to create a coordinatively unsaturated, reactive species. acs.org For many systems, the 14-electron PdL₂ complex is the active species that undergoes oxidative addition. chemrxiv.org
Pd(I) Complexes: Mononuclear Pd(I) complexes, which are odd-electron species, can also participate in oxidative addition. These reactions proceed through a radical mechanism, differing significantly from the two-electron pathways of Pd(0). The oxidative addition of aryl bromides to a Pd(I) center results in a Pd(III) complex. chemrxiv.org Kinetic and computational studies on pyridinophane-ligated Pd(I) complexes have shown that the oxidative addition of aryl bromides follows a radical pathway with distinct spectroscopic signatures. chemrxiv.org The stability and reactivity of these odd-oxidation-state palladium complexes are highly dependent on the supporting ligand framework.
The choice of palladium precursor, such as K₂[PdBr₄], and the reaction conditions dictate the formation and relative concentrations of these different palladium species, which in turn determines the dominant mechanistic pathway for C-Br bond activation.
Reductive Elimination Processes for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Reductive elimination is the final, bond-forming step in many catalytic cycles, where two ligands from the palladium coordination sphere couple to form the desired product, and the palladium center is reduced in oxidation state, typically from Pd(II) to Pd(0), regenerating the active catalyst. libretexts.org This step is the microscopic reverse of oxidative addition. wikipedia.org
Stereoelectronic Factors Governing Reductive Elimination
The rate and selectivity of reductive elimination are heavily influenced by the steric and electronic properties (stereoelectronics) of the ligands attached to the palladium center. berkeley.edu
Electronic Effects: The electronic nature of both the ancillary ligands (e.g., phosphines) and the coupling fragments (e.g., aryl, bromide) is critical. Generally, reductive elimination is accelerated by electron-withdrawing ancillary ligands, which make the palladium center more electron-deficient and thus more willing to accept the two electrons from the forming bond. researchgate.net Conversely, electron-donating groups on the coupling fragments can have varied effects. For many C-C bond formations, electron-withdrawing substituents on the aryl groups accelerate the reaction. nih.gov However, in the case of C-N bond formation to form arylnitriles, the opposite trend is observed, with electron-donating groups on the aryl ring accelerating reductive elimination. nih.gov Steric hindrance between the coupling groups and the ancillary ligands can also promote reductive elimination by destabilizing the starting Pd(II) complex. rsc.org
Geometric Requirements: A crucial requirement for reductive elimination is that the two ligands destined to couple must be in a cis orientation to each other in the square planar Pd(II) complex. libretexts.org If the ligands are trans, an isomerization to the cis isomer must occur before elimination can proceed. The rigidity and bite angle of chelating phosphine ligands can enforce or prevent this required geometry, thereby significantly impacting the reaction rate.
Kinetic and Thermodynamic Contributions to Product Selectivity
The competition between different possible reductive elimination pathways determines the final product distribution. This competition can be governed by either kinetic or thermodynamic factors.
Kinetic Control: The product that is formed fastest (i.e., via the pathway with the lowest activation energy) is the kinetic product. Reactions run at lower temperatures and for shorter times tend to favor the kinetic product. lab-chemicals.com
Thermodynamic Control: The most stable product is the thermodynamic product. If the reaction is reversible and allowed to reach equilibrium (typically at higher temperatures or for longer reaction times), the thermodynamic product will be favored. lab-chemicals.com
Migratory Insertion Reactions Involving Carbon Monoxide and Unsaturated Substrates
Migratory insertion is another fundamental step in organometallic chemistry where an unsaturated ligand, such as carbon monoxide (CO), an alkene, or an alkyne, inserts into an adjacent metal-ligand bond (e.g., a Pd-C bond). wikipedia.org This reaction is key to many palladium-catalyzed carbonylation and polymerization processes.
In the context of transformations initiated from bromide complexes, an arylpalladium(II) bromide species, formed after oxidative addition, is the typical starting point for migratory insertion. For carbonylation, a CO molecule first coordinates to the palladium center. This is followed by the migratory insertion of the aryl group onto the carbon of the CO ligand, forming a palladium-acyl complex. pku.edu.cnyoutube.comnih.gov This step effectively creates a new carbon-carbon bond and transforms the aryl ligand into an acyl (C=O)R group.
The general mechanism proceeds as follows:
Oxidative addition of an aryl bromide (Ar-Br) to a Pd(0) species generates an arylpalladium(II) bromide complex, L₂Pd(Ar)(Br).
Coordination of carbon monoxide displaces a ligand or expands the coordination sphere to form L₂Pd(Ar)(Br)(CO).
The aryl group migrates from the palladium to the coordinated CO carbon, resulting in an acylpalladium(II) bromide complex, L₂Pd(C(O)Ar)(Br). nih.govacs.org
This acyl intermediate can then react with a nucleophile (e.g., an alcohol or amine) to generate an ester or amide, respectively, and regenerate the Pd(0) catalyst, often after a reductive elimination step. nih.govacs.org
DFT calculations and kinetic studies on the formylation of aryl bromides (using CO and H₂) show that migratory insertion is a facile and reversible process with a low activation barrier. nih.govacs.org The equilibrium of this step can be sensitive to the concentration of CO. nih.gov While CO insertion is the most common, other unsaturated molecules like alkenes can also undergo migratory insertion into Pd-C bonds, forming the basis for important reactions like the Heck reaction. nih.gov Furthermore, more complex tandem sequences involving the migratory insertion of both CO and carbene species have been developed, expanding the synthetic utility of this fundamental reaction. pku.edu.cn
Data Tables
Table 1: Influence of Aryl Group Electronics on Reductive Elimination Rates
| Aryl Substituent (Y in Y-C₆H₄) | Relative Rate of Reductive Elimination (Ar-CN) |
| p-OCH₃ | Fastest |
| p-CH₃ | Intermediate |
| p-H | Intermediate |
| p-CF₃ | Slowest |
| Data derived from studies on the reductive elimination of arylnitriles from (DPPF)Pd(Ar)(CN) complexes, showing that electron-donating groups accelerate the reaction, in contrast to many other C-C bond formations. nih.gov |
Table 2: Calculated Energy Barriers for Migratory CO Insertion
| Aryl Bromide Substrate | Migratory Insertion Barrier (ΔG‡, kcal/mol) |
| 4-Bromoanisole | 3.5 |
| 4-Bromotoluene | 4.8 |
| Bromobenzene | 5.8 |
| 4-Bromobenzonitrile | 9.6 |
| DFT calculated activation barriers for the 1,1-migratory insertion of CO into various (PAd₂ⁿBu)Pd(Aryl)(Br) complexes. The barrier increases with more electron-withdrawing substituents on the aryl ring. acs.org |
Table 3: Comparison of Reductive Elimination of Different Aryl Halides
| Reaction | Thermodynamic Favorability | Kinetic Rate |
| Ar-Cl Elimination | Most Favorable | Slowest |
| Ar-Br Elimination | Intermediate | Fastest |
| Ar-I Elimination | Least Favorable | Intermediate |
| Observed trends for the reductive elimination from monomeric PdP(t-Bu)₃(X) complexes, demonstrating a disconnect between thermodynamic driving force and reaction kinetics. berkeley.edu |
Identification and Characterization of Active Catalytic Species
The journey from the stable dipotassium (B57713) tetrabromopalladate(II) precatalyst to a reactive intermediate involves a complex series of transformations. The true catalytically active species are often transient and present in low concentrations, making their identification and characterization a significant challenge. Research indicates that the active catalyst is not a single, static entity but rather a dynamic system involving various palladium oxidation states and nuclearities.
In situ studies, such as Quick Scanning Extended X-ray Absorption Fine Structure (QEXAFS), have been instrumental in monitoring these transformations during live reactions. For instance, in Heck-type coupling reactions using phenyl bromide, soluble palladium species were only detected once the reaction mixture reached the activation temperature of 150 °C. nih.gov These active species were identified as colloidal Palladium(0) clusters approximately 2 nm in size. nih.gov As the reaction proceeds and the rate decreases, these active clusters can aggregate or react with excess bromide to form inactive bromo-palladate complexes like tetrabromopalladate(II) ([PdBr₄]²⁻) and hexabromodipalladate(II) ([Pd₂Br₆]²⁻), leading to catalyst deactivation. nih.gov
The nature of the active species is also heavily dependent on the ligands present. The reduction of a Pd(II) precursor in the presence of a bulky phosphine ligand like tri-tert-butylphosphine (B79228) (P(tBu)₃) does not necessarily lead to a Pd(0) complex. Instead, it can generate a highly active dinuclear Pd(I) precatalyst, {Pd(μ-Br)(P(tBu)₃)}₂. acs.org The formation of this dimer is influenced by the palladium-to-ligand stoichiometry, the nature of the palladium precursor, and the specific phosphine ligand used. acs.org This highlights that the initial bromide ligands from the precursor play a crucial role in the structure of the resulting active species.
The classical and most widely accepted catalytic cycle for many cross-coupling reactions initiated from Pd(II) bromide precursors involves the interplay between Palladium(0) and Palladium(II) intermediates. The cycle typically begins with the in-situ reduction of the Pd(II) salt to a coordinatively unsaturated Pd(0) species.
A pivotal finding in this area is that anions from the precursor, such as bromide, are not mere spectators. They can coordinate to the Pd(0) center to form anionic tricoordinated complexes, for example, [Pd⁰L₂(Br)]⁻ (where L is a phosphine ligand). uwindsor.caresearchgate.netacs.org These anionic Pd(0) complexes are often the true, highly reactive species that undergo oxidative addition with an aryl halide (Ar-X), rather than the neutral Pd⁰L₂ complex that was historically postulated. uwindsor.caacs.org
The key steps in a typical Pd(0)/Pd(II) cycle are:
Reduction: The initial K₂[PdBr₄] is reduced to a Pd(0) species, often stabilized by ancillary ligands.
Oxidative Addition: The active Pd(0) complex reacts with an organic halide (e.g., an aryl bromide) to form a square-planar Pd(II) intermediate, Ar-Pd(II)-(Br)L₂. frontiersin.orgnih.gov The kinetics of this step are influenced by the anion ligated to the Pd(0) center. uwindsor.caresearchgate.net
Transmetalation or Migratory Insertion: The Ar-Pd(II) complex then reacts with a nucleophile (in cross-coupling) or undergoes migratory insertion with an alkene or carbon monoxide. acs.org
Reductive Elimination: The final step involves the formation of the C-C or C-heteroatom bond, regenerating the active Pd(0) catalyst. frontiersin.orgacs.org
An alternative mechanism involves oxidative Pd(II) catalysis, particularly under an oxygen atmosphere. In this pathway, a Pd(II) intermediate undergoes transmetalation first, followed by migratory insertion and β-hydride elimination to yield the product and a Pd(0) species. Molecular oxygen then re-oxidizes the Pd(0) back to the active Pd(II) state, creating a distinct catalytic cycle that does not rely on the traditional oxidative addition to Pd(0). nih.gov
| Intermediate Type | General Formula | Role in Catalytic Cycle | Supporting Evidence |
|---|---|---|---|
| Anionic Palladium(0) | [Pd⁰L₂(Br)]⁻ | Highly reactive species undergoing oxidative addition. | Kinetic studies show anions from precursors accelerate oxidative addition. uwindsor.caresearchgate.netacs.org |
| Neutral Palladium(II) | trans-ArPd(Br)L₂ | Formed after oxidative addition of Ar-Br. | Well-characterized intermediate in numerous cross-coupling reactions. frontiersin.orgacs.org |
| Anionic Palladium(II) | [ArPd(Br)₂(L)₂]⁻ | Pentacoordinated intermediate formed from anionic Pd(0) species. | Proposed to be the precursor to neutral Pd(II) complexes. researchgate.netacs.org |
| Palladium(0) Clusters | [Pd(0)]ₙ | Identified as active soluble species in Heck reactions. | In situ QEXAFS studies detected ~2 nm colloidal clusters. nih.gov |
While the Pd(0)/Pd(II) cycle is prevalent, mechanistic pathways involving odd-oxidation-state palladium, particularly dinuclear Pd(I) complexes, have emerged as crucial alternatives. nih.gov These species can act as highly efficient pre-catalysts or, in some cases, as the direct catalysts themselves. nih.govresearchgate.net
The formation of Pd(I) dimers is often triggered by the specific choice of ligand and reaction conditions. Experimental and computational studies have detailed the reduction of Pd(II) in the presence of the bulky phosphine ligand P(tBu)₃ to form the highly active bromide-bridged dimer, {[Pd(μ-Br)(P(tBu)₃)]₂}. acs.org This dimer demonstrates superior catalytic activity in several cross-coupling reactions compared to catalysts generated in situ from other precursors. acs.org
Pd(I) dimers can be synthesized through several routes, including the comproportionation of Pd(0) and Pd(II), or the reduction of Pd(II). nih.govresearchgate.net Once formed, these dimers can participate in catalysis in two main ways:
As Pre-catalysts: The Pd(I) dimer can release a highly active, low-coordinate monoligated Pd(0) species, which then enters the traditional Pd(0)/Pd(II) cycle. This pathway is often proposed to explain the enhanced reactivity observed with dimer pre-catalysts. nih.govnih.gov
As Direct Catalysts: In some systems, the dinuclear Pd(I)-Pd(I) framework remains intact throughout the catalytic cycle. This mode of "dinuclear catalysis" allows for reactivities not accessible through standard Pd(0)/Pd(II) pathways, such as the coupling of weak nucleophiles. nih.govnih.gov
Larger palladium clusters and bromo-palladate dimers like [Pd₂Br₆]²⁻ have also been identified, though often as catalyst deactivation or resting states rather than active intermediates in the primary productive cycle. nih.govacs.org
Influence of Ancillary Ligands and Reaction Conditions on Mechanistic Pathways
The mechanistic route a palladium-catalyzed reaction takes is not predetermined by the metal precursor alone; it is profoundly influenced by the ancillary ligands and the specific reaction conditions. rsc.org The choice of ligand can dictate the dominant oxidation state, the nuclearity of the active species, and the rate-determining step of the entire cycle.
Ligand Effects:
Steric and Electronic Properties: Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(tBu)₃) or di(1-adamantyl)-n-butylphosphine, are known to stabilize low-coordinate Pd(0) species, accelerating oxidative addition and subsequent steps. acs.orgrsc.org The use of P(tBu)₃, for example, is critical in driving the formation of the catalytically potent {Pd(μ-Br)(P(tBu)₃)}₂ dimer from Pd(II) precursors. acs.org
Hemilability: Ligands with both a strongly coordinating atom (like phosphorus) and a weakly coordinating atom (like a pyridyl nitrogen) can exhibit hemilability. This property can stabilize key intermediates and facilitate challenging steps like alcoholysis by acting as an internal base, thereby lowering the activation energy of the rate-determining step. rsc.org
Reaction Condition Effects:
Atmosphere: The presence or absence of oxygen can fundamentally switch the catalytic mechanism. As noted earlier, an oxygen atmosphere can promote an oxidative Pd(II) cycle, avoiding the traditional Pd(0)/Pd(II) pathway. nih.gov
Substrate Electronics: The electronic nature of the substrates can determine the turnover-limiting sequence. In the palladium-catalyzed formylation of aryl bromides, kinetic analysis revealed two distinct mechanistic regimes for electron-rich versus electron-poor aryl bromides, stemming from the influence of substrate electronics on the migratory insertion step. acs.org
Temperature and Additives: Temperature can affect the activation of pre-catalysts and the stability of intermediates. For example, some Pd(I) dimer pre-catalysts show significantly higher activity at elevated temperatures due to more efficient disproportionation into the active Pd(0) species. acs.org Additives like bases and salts also play a crucial role, not just as stoichiometric reagents but by participating in the catalytic cycle itself.
| Factor | Example | Mechanistic Impact | Reference |
|---|---|---|---|
| Bulky Phosphine Ligand | P(tBu)₃ | Promotes formation of active Pd(I) bromide dimers over Pd(0) monomers. | acs.org |
| Hemilabile Ligand | 1,1′-bis(tert-butyl(pyridin-2-yl)phosphanyl)ferrocene | Stabilizes acyl palladium intermediates and facilitates rate-determining alcoholysis via metal-ligand cooperation. | rsc.org |
| Reaction Atmosphere | Oxygen | Switches mechanism from a Pd(0)/Pd(II) cycle to an oxidative Pd(II) cycle where O₂ is the terminal oxidant. | nih.gov |
| Substrate Electronics | Electron-withdrawing vs. donating groups on aryl bromide | Changes the turnover-limiting step from migratory insertion/dihydrogen activation to other steps in the cycle. | acs.org |
Applications in Advanced Chemical Synthesis Research and Materials Precursor Chemistry
Catalytic Activity in Cross-Coupling Methodologies
While not always employed directly, dipotassium (B57713) tetrabromopalladate serves as a crucial precursor for the generation of catalytically active palladium species, particularly palladium nanoparticles (PdNPs). These nanoparticles are highly effective catalysts for a range of cross-coupling reactions that form the bedrock of modern synthetic organic chemistry. The palladium(II) center in K₂[PdBr₄] is reduced in situ to palladium(0), which is the active catalytic state for these transformations.
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryls, vinylarenes, and polyolefins. Palladium nanoparticles derived from precursors such as dipotassium tetrabromopalladate have demonstrated high catalytic activity in these reactions. The general mechanism involves the oxidative addition of an aryl or vinyl bromide to a Pd(0) species, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Research has shown that PdNPs generated from palladium salts can efficiently catalyze the Suzuki-Miyaura coupling of various aryl bromides with arylboronic acids. For instance, palladium nanoparticles stabilized by poly(N-vinyl-2-pyrrolidone) (PVP) are effective for the coupling of iodobenzene (B50100) and phenylboronic acid in aqueous media. nih.gov Similarly, PdNPs supported on materials like graphene can catalyze the reaction between aryl halides and potassium phenyl trifluoroborate. nih.gov The use of K₂[PdBr₄] as a precursor allows for the formation of these catalytically active nanoparticles under various reaction conditions.
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the C-C coupling of an unsaturated halide with an alkene. google.com This reaction is catalyzed by palladium complexes and is fundamental for synthesizing substituted alkenes. google.comresearchgate.net The catalytic cycle is initiated by the oxidative addition of the halide to a Pd(0) center. Subsequent migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination, affords the substituted alkene product. nih.govresearchgate.net
Palladium nanoparticles synthesized from precursors like dipotassium tetrabromopalladate are effective catalysts for the Heck reaction. nih.gov These nanoparticle-based catalysts often exhibit high functional group tolerance and can provide excellent stereoselectivity, typically favoring the trans isomer due to steric considerations during the coupling process. researchgate.net The reaction's efficiency and selectivity can be influenced by the size and stabilizing ligands of the palladium nanoparticles, which in turn are affected by the synthesis conditions using the K₂[PdBr₄] precursor.
The Sonogashira coupling reaction is a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.netyoutube.com It is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of an amine base. youtube.comscispace.com This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes.
Palladium nanoparticles derived from K₂[PdBr₄] and its chloride analogue have been shown to be active precatalysts in Sonogashira reactions. researchgate.net The in-situ-generated Pd(0) nanoparticles enter a catalytic cycle involving oxidative addition of the aryl/vinyl halide, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and copper(I) salt), and reductive elimination to give the final product. researchgate.net Copper-free versions of the Sonogashira reaction have also been developed to prevent the undesired homocoupling of alkynes. researchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. nih.govresearchgate.net This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products. researchgate.net The catalytic cycle generally involves the oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the aryl amine. researchgate.netresearchgate.net
While a wide array of palladium precatalysts and ligands have been developed for this transformation, the direct and widespread application of dipotassium tetrabromopalladate as a primary precatalyst is not as extensively documented in major research findings compared to other palladium sources like Pd(OAc)₂ or specific Buchwald precatalysts. researchgate.netrsc.orggoogle.com However, the fundamental steps of the catalytic cycle are shared, and research into new catalytic systems is ongoing.
Role in Carbonylation and Hydroformylation Reactions
Carbonylation reactions involve the introduction of a carbon monoxide (CO) moiety into an organic substrate. A key industrial example is hydroformylation, which converts alkenes into aldehydes using a mixture of CO and hydrogen (H₂). These processes are typically catalyzed by transition metal complexes, with rhodium and cobalt being the most common metals employed for hydroformylation due to their high activity and selectivity. google.comfree.fr
The scientific literature extensively documents rhodium- and cobalt-based catalysts for hydroformylation, often modified with phosphine (B1218219) ligands to tune their reactivity and regioselectivity. While palladium catalysts are known to be effective in other types of carbonylation reactions, such as carbonylative cross-coupling, the specific use of dipotassium tetrabromopalladate as a catalyst or precatalyst in industrial or large-scale laboratory hydroformylation is not prominently reported in the reviewed scientific literature.
Precursor Chemistry for the Synthesis of Palladium Nanomaterials
Dipotassium tetrabromopalladate is a well-established and valuable precursor for the synthesis of palladium nanoparticles (PdNPs). researchgate.net The generation of PdNPs from a Pd(II) salt like K₂[PdBr₄] involves a reduction step where the Pd(II) ions are reduced to elemental palladium, Pd(0). This reduction can be achieved through various methods, including chemical reduction using agents like sodium borohydride, or through polyol methods where a solvent like ethylene (B1197577) glycol acts as the reducing agent at elevated temperatures. researchgate.netresearchgate.net
The properties of the resulting PdNPs, such as their size, shape, and dispersion, can be controlled by adjusting synthesis parameters like the precursor concentration, the type of reducing agent, the presence and nature of stabilizing agents (e.g., polymers like PVP or surfactants), and the temperature. researchgate.netresearchgate.net For example, microwave-assisted decomposition of palladium complexes derived from K₂[PdBr₄] has been used to produce PdNPs with controlled sizes. researchgate.net These nanoparticles are often stabilized to prevent agglomeration and can be supported on various materials like carbon or silica (B1680970) to create robust heterogeneous catalysts. nih.gov The utility of K₂[PdBr₄] as a precursor is foundational to developing these advanced catalytic materials.
Controlled Synthesis of Palladium Nanoparticles and Nanostructures
Dipotassium tetrabromopalladate(II) is a key precursor in the synthesis of palladium (Pd) nanoparticles and various nanostructures. organic-chemistry.org The generation of these nanomaterials from a palladium(II) source like dipotassium tetrabromopalladate(II) typically involves a reduction step in the presence of a stabilizing agent. The choice of precursor is crucial as the accompanying ligands can significantly influence the size, shape, and surface properties of the resulting nanoparticles.
The synthesis process generally involves the chemical reduction of the Pd(II) complex in a solution. tntconf.org Various reducing agents can be employed, while stabilizing agents, such as polymers or surfactants, are often used to prevent the agglomeration of the nanoparticles. tntconf.org The bromide ions originating from the dipotassium tetrabromopalladate(II) precursor can themselves act as capping agents, modulating the growth and final morphology of the nanostructures. Research has shown that the presence of bromide can promote the formation of specific crystallographic facets, leading to anisotropic growth and the formation of nanorods or nanocubes instead of spherical particles.
Below is a representative table summarizing typical experimental parameters for the synthesis of palladium nanoparticles using a palladium(II) bromide precursor.
| Parameter | Condition/Reagent | Role/Effect |
| Palladium Precursor | Dipotassium tetrabromopalladate(II) | Source of Palladium(II) |
| Reducing Agent | Ethylene glycol, Sodium borohydride | Reduction of Pd(II) to Pd(0) |
| Stabilizing Agent | Polyvinylpyrrolidone (PVP), Citrate | Prevents agglomeration, controls size |
| Solvent | Water, Ethylene glycol | Reaction medium |
| Temperature | Room Temperature to 160°C | Influences reduction kinetics and particle growth |
This table presents a generalized summary of conditions and is not exhaustive.
Mechanistic Aspects of Nanoparticle Formation from Bromide Precursors
The formation of palladium nanoparticles from bromide-containing precursors such as dipotassium tetrabromopalladate(II) is a multi-step process. The mechanism involves the initial reduction of the [PdBr₄]²⁻ complex to zerovalent palladium (Pd(0)) atoms. These atoms then undergo nucleation, a process where they begin to aggregate into small clusters. This is followed by a growth phase where more Pd(0) atoms deposit onto the existing nuclei, leading to the formation of larger nanoparticles.
The bromide ions present in the reaction mixture play a significant role in this process. They can adsorb onto the surface of the growing nanoparticles, acting as a capping agent. This surface-adsorbed bromide can influence the relative growth rates of different crystal faces, which is a key factor in determining the final shape of the nanoparticles. For instance, by selectively slowing the growth of certain crystallographic planes, anisotropic structures like nanorods and nanowires can be obtained. The concentration of bromide ions can therefore be a critical parameter to control for achieving desired nanoparticle morphologies.
Utilization in Fundamental Organometallic Transformations
Dipotassium tetrabromopalladate(II) serves as a precursor to catalytically active species in a variety of fundamental organometallic transformations. While the complex itself is not always the direct catalyst, it provides a soluble and reliable source of palladium that can be converted in situ to the active catalytic species, often a Pd(0) complex, which is essential for many cross-coupling reactions.
C-H Activation and Functionalization Studies
Palladium-catalyzed C-H activation is a powerful tool in organic synthesis, allowing for the direct functionalization of otherwise inert carbon-hydrogen bonds. Dipotassium tetrabromopalladate(II) can be used to generate the active palladium catalyst for these transformations. In many of these reactions, a Pd(II) species initiates the catalytic cycle. The presence of bromide ligands can influence the reactivity and selectivity of the catalyst.
Research in this area often involves the coupling of a substrate containing the C-H bond to be activated with a coupling partner, such as an aryl halide. The catalytic cycle typically involves the coordination of the palladium catalyst to the substrate, followed by the C-H bond cleavage step. The resulting organopalladium intermediate then reacts with the coupling partner, and subsequent reductive elimination affords the desired product and regenerates the active palladium catalyst. The specific ligands on the palladium center, which can be derived from or influenced by the initial tetrabromopalladate precursor, are critical for the efficiency and selectivity of the reaction.
A summary of a generic palladium-catalyzed C-H activation reaction where a precursor like dipotassium tetrabromopalladate(II) could be employed is provided below.
| Component | Example | Function |
| Palladium Precursor | Dipotassium tetrabromopalladate(II) | Source of the palladium catalyst |
| Substrate | Arene, Heteroarene | Contains the C-H bond to be functionalized |
| Coupling Partner | Aryl Bromide, Aryl Iodide | Provides the functional group to be installed |
| Ligand | Phosphine, N-Heterocyclic Carbene | Modulates catalyst activity and selectivity |
| Base | Carbonate, Acetate | Facilitates C-H activation and catalyst regeneration |
| Solvent | DMF, Dioxane | Reaction medium |
This table illustrates a typical reaction setup and the role of each component.
Allylic Alkylation and Olefin Functionalization
Palladium-catalyzed allylic alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Dipotassium tetrabromopalladate(II) can serve as a precursor to the active Pd(0) catalyst required for this transformation. The reaction typically involves the coupling of an allylic substrate, which has a leaving group at the allylic position, with a nucleophile.
The catalytic cycle is initiated by the oxidative addition of a Pd(0) species to the allylic substrate, forming a π-allylpalladium(II) complex. The bromide ions from the precursor can remain coordinated to the palladium center in this intermediate, potentially influencing its reactivity. The nucleophile then attacks the π-allyl ligand, leading to the formation of the alkylated product and the regeneration of the Pd(0) catalyst.
Similarly, in olefin functionalization reactions, palladium catalysts generated from precursors like dipotassium tetrabromopalladate(II) can be used to add various functional groups across a double bond. The specific outcome of the reaction is highly dependent on the reaction conditions, the nature of the olefin, and the ligands coordinated to the palladium center.
Emerging Research Directions and Future Perspectives for Palladium Bromide Chemistry
Development of Sustainable and Green Catalytic Processes
A paramount goal in modern chemistry is the development of sustainable and environmentally friendly catalytic processes. In the context of palladium bromide chemistry, this translates to several key areas of research:
Aqueous Media Catalysis: Traditionally, many palladium-catalyzed reactions are conducted in organic solvents, which can be toxic, volatile, and difficult to dispose of. A significant push is being made to adapt these reactions to aqueous media. The water-soluble nature of salts like potassium tetrabromopalladate(II) makes them ideal candidates for developing catalytic systems that operate in water, reducing the reliance on hazardous organic solvents.
Recyclable Catalysts: The high cost and limited abundance of palladium necessitate the development of recyclable catalytic systems. Research is focused on immobilizing palladium bromide catalysts on solid supports, such as polymers, silica (B1680970), or magnetic nanoparticles. These heterogeneous catalysts can be easily separated from the reaction mixture and reused multiple times, significantly improving the economic and environmental viability of the process. For instance, palladium nanoparticles supported on various materials have demonstrated high efficiency and recyclability in cross-coupling reactions.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. The application of microwave technology to palladium bromide-catalyzed reactions is an active area of investigation, offering a greener and more efficient approach to synthesis.
In Situ Spectroscopic Monitoring for Reaction Intermediate Identification
A deep understanding of the catalytic cycle is crucial for the rational design of more efficient catalysts. In situ and operando spectroscopic techniques, which allow for the observation of the catalyst and reaction components under actual reaction conditions, are invaluable tools for elucidating reaction mechanisms and identifying transient intermediates.
Several powerful techniques are being employed to study palladium bromide-catalyzed reactions:
X-ray Absorption Spectroscopy (XAS): XAS is a highly effective method for probing the electronic structure and local coordination environment of the palladium center. By performing XAS measurements during a catalytic reaction, researchers can track changes in the oxidation state and coordination sphere of the palladium catalyst, providing direct evidence for the formation of key intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for studying the structure and dynamics of molecules in solution. In situ NMR can be used to monitor the consumption of reactants, the formation of products, and the presence of catalyst-substrate complexes, offering insights into the kinetics and mechanism of the reaction.
Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of molecules and can be used to identify specific chemical bonds. In situ Raman spectroscopy can be employed to detect the formation and disappearance of intermediates that possess characteristic vibrational signatures, helping to piece together the catalytic cycle.
These techniques, often used in combination, are providing unprecedented insights into the intricate steps of palladium bromide-catalyzed reactions, paving the way for the rational design of improved catalytic systems.
Rational Design Principles for Enhanced Catalytic Performance and Selectivity
The performance of a palladium catalyst is intimately linked to the nature of the ligands that surround the metal center. The rational design of ligands, based on a thorough understanding of structure-activity relationships, is a cornerstone of modern catalyst development.
Key principles guiding the design of ligands for palladium bromide catalysts include:
Steric and Electronic Tuning: The steric bulk and electronic properties of the ligands play a critical role in determining the reactivity and selectivity of the catalyst. Bulky ligands can promote the formation of highly active, low-coordinate palladium species and can influence the regioselectivity of a reaction. The electron-donating or electron-withdrawing nature of the ligands can modulate the electron density at the palladium center, affecting its catalytic activity. By systematically varying these properties, chemists can fine-tune the performance of the catalyst for a specific application.
Ligand Scaffolds: A wide variety of ligand scaffolds, including phosphines, N-heterocyclic carbenes (NHCs), and pincer ligands, have been explored in conjunction with palladium bromide precursors. Each class of ligand offers unique steric and electronic properties, and the choice of ligand is often crucial for achieving high catalytic efficiency.
High-Throughput Experimentation: The development of high-throughput screening methods allows for the rapid evaluation of large libraries of ligands and reaction conditions. This approach accelerates the discovery of optimal catalysts for a given transformation, moving beyond a trial-and-error approach to a more systematic and data-driven process.
The interplay between ligand design, mechanistic understanding, and high-throughput screening is driving the development of increasingly sophisticated and effective palladium bromide catalysts.
Exploration of Unusual Palladium Oxidation States and Reactivity
While the majority of palladium-catalyzed reactions are believed to proceed through a Pd(0)/Pd(II) catalytic cycle, there is growing interest in the role of unusual palladium oxidation states, such as Pd(I), Pd(III), and Pd(IV), in catalysis. The exploration of these higher and intermediate oxidation states opens up new avenues for reactivity and can lead to the development of novel transformations.
Palladium(I) Dimers: Palladium(I) dimers have been identified as highly active species in certain cross-coupling reactions. These complexes can exhibit unique reactivity and selectivity compared to their Pd(0) and Pd(II) counterparts. Research is ongoing to understand the formation and catalytic role of palladium(I) bromide dimers in various transformations.
High-Valent Palladium(III) and Palladium(IV) Intermediates: The involvement of Pd(III) and Pd(IV) intermediates has been proposed in a number of catalytic reactions, particularly those involving C-H activation and functionalization. The synthesis and characterization of stable high-valent palladium bromide complexes are providing valuable insights into their potential role in catalysis and are inspiring the design of new reactions that proceed through these high-oxidation-state pathways.
The study of these unusual oxidation states is challenging the traditional understanding of palladium catalysis and is likely to lead to the discovery of new and powerful synthetic methods.
Computational Predictions for Novel Reaction Discoveries
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the study of catalytic reactions. By modeling the energies and structures of reactants, intermediates, transition states, and products, computational methods can provide detailed insights into reaction mechanisms and can be used to predict the outcome of new reactions.
In the context of palladium bromide chemistry, computational studies are being used to:
Elucidate Reaction Mechanisms: DFT calculations can be used to map out the entire catalytic cycle, identifying the rate-determining step and providing a rationale for the observed selectivity. This information is crucial for the rational design of improved catalysts.
Predict Catalyst Performance: Computational screening of virtual libraries of ligands can help to identify promising candidates for experimental investigation, accelerating the catalyst development process.
Discover Novel Reactivity: By exploring hypothetical reaction pathways, computational chemistry can suggest new and unexpected transformations that might be possible with palladium bromide catalysts. These theoretical predictions can then be tested in the laboratory, leading to the discovery of novel synthetic methods.
The synergy between computational and experimental chemistry is a powerful paradigm for advancing the field of palladium catalysis.
Integration of Palladium Bromide Systems in Multicomponent Reactions
Multicomponent reactions (MCRs), in which three or more reactants are combined in a single step to form a complex product, are highly valued for their efficiency and atom economy. The integration of palladium bromide catalytic systems into MCRs is a promising area of research for the rapid construction of molecular complexity.
Palladium bromide catalysts can be employed in MCRs to facilitate a variety of bond-forming events, including C-C and C-heteroatom cross-coupling reactions. By carefully designing the reaction sequence, it is possible to orchestrate a cascade of transformations in a single pot, leading to the efficient synthesis of complex molecules that would otherwise require lengthy multi-step syntheses.
The development of novel palladium bromide-catalyzed MCRs is a testament to the versatility of these catalysts and their potential to streamline the synthesis of valuable organic compounds.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and stability of dipotassium tetrabromopalladium dibromide in synthetic applications?
- Methodological Approach: Use X-ray crystallography to confirm structural integrity and inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace metal impurities. Stability studies should include thermal gravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds.
Q. How can researchers minimize ligand displacement during catalytic applications of dipotassium tetrabromopalladium dibromide?
- Experimental Design: Optimize solvent polarity (e.g., DMF vs. THF) to stabilize the palladium complex. Monitor ligand exchange via UV-Vis spectroscopy and cyclic voltammetry to identify redox-active intermediates .
Advanced Research Questions
Q. What mechanisms explain contradictory reports on the catalytic efficiency of dipotassium tetrabromopalladium dibromide in cross-coupling reactions?
- Data Contradiction Analysis: Compare reaction kinetics under varying conditions (e.g., temperature, base strength). Use in situ NMR or Raman spectroscopy to detect transient intermediates that may deactivate the catalyst .
Q. How does the bromine ligand geometry influence the photophysical properties of dipotassium tetrabromopalladium dibromide?
- Methodology: Perform density functional theory (DFT) calculations to model electronic transitions. Validate with time-resolved fluorescence spectroscopy to correlate ligand arrangement with emission lifetimes .
Toxicity and Environmental Impact
Q. What protocols are recommended for assessing the ecotoxicological risks of dipotassium tetrabromopalladium dibromide in aquatic systems?
- Experimental Framework: Adapt standardized toxicity assays (e.g., OECD Test No. 201) using Daphnia magna or zebrafish embryos. Measure LC50 values and bioaccumulation potential via mass spectrometry .
Q. How can researchers reconcile discrepancies in reported bioaccumulation factors for palladium complexes in soil-plant systems?
- Data Reconciliation Strategy: Conduct controlled hydroponic studies to isolate uptake mechanisms. Use isotopic labeling (e.g., ¹⁰⁵Pd) to track translocation pathways and differentiate passive vs. active transport .
Synthesis and Optimization
Q. What strategies improve yield and scalability in the synthesis of dipotassium tetrabromopalladium dibromide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
